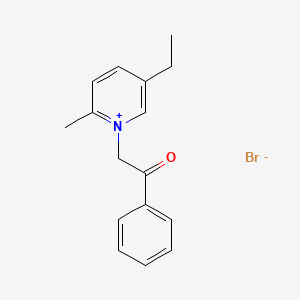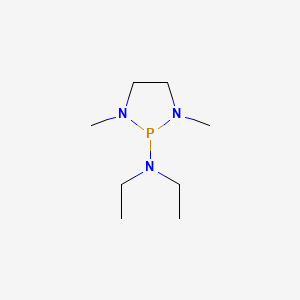
1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- is a chemical compound with the molecular formula C₈H₂₀N₃P and a molecular weight of 189.2383 g/mol . This compound belongs to the class of diazaphospholidines, which are known for their unique structural features and reactivity. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor. One common method involves the reaction of diethylamine with 1,3-dimethyl-2-chlorophospholidine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the diethylamino group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction yields phosphines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the phosphorus atom, which can form stable bonds with a variety of electrophiles . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- can be compared with other similar compounds, such as:
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine: This compound has a phenyl group instead of the diethylamino group, which affects its reactivity and applications.
1,3-Dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione:
The uniqueness of 1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- lies in its specific structural features and reactivity, which make it valuable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
65173-82-2 |
|---|---|
Fórmula molecular |
C8H20N3P |
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
N,N-diethyl-1,3-dimethyl-1,3,2-diazaphospholidin-2-amine |
InChI |
InChI=1S/C8H20N3P/c1-5-11(6-2)12-9(3)7-8-10(12)4/h5-8H2,1-4H3 |
Clave InChI |
AQVDLBXNWXCZTF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P1N(CCN1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



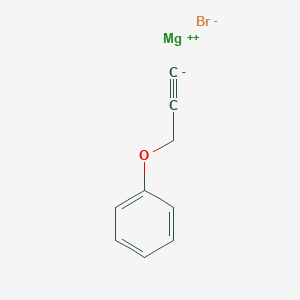
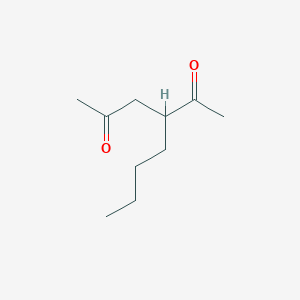

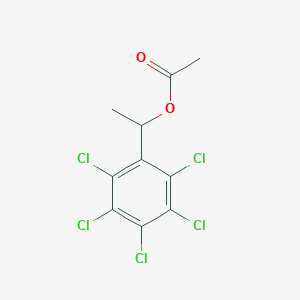

![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
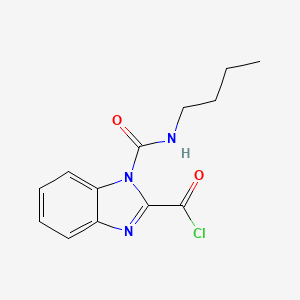
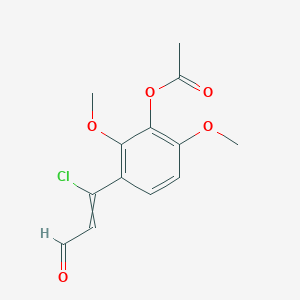
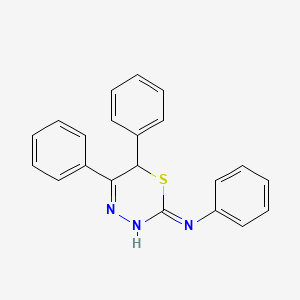
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)
